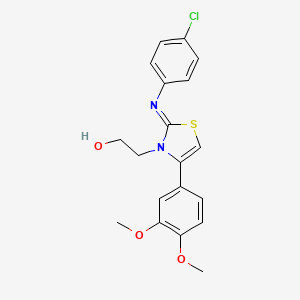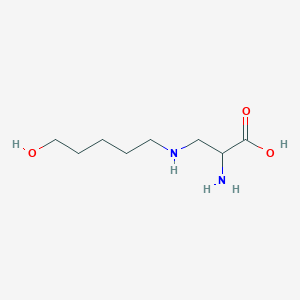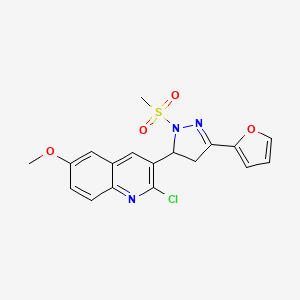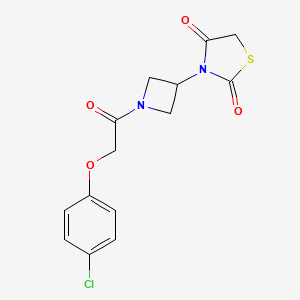
4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative with a cyano group attached to the benzene ring and a tetrahydrofuran ring attached via a methylene group to the amide nitrogen . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in medicine and chemistry due to their versatile chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a cyano group, and a tetrahydrofuran ring . These functional groups could potentially engage in a variety of chemical reactions.Chemical Reactions Analysis
Benzamides can participate in a variety of chemical reactions. The amide group can undergo hydrolysis, and the benzene ring can undergo electrophilic aromatic substitution . The cyano group can react with a variety of nucleophiles, and the tetrahydrofuran ring can potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and cyano groups could increase its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Sensing
A study by Younes et al. (2020) focused on the synthesis of a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their potential in colorimetric sensing of fluoride anions. This research highlights the adaptability of benzamide derivatives in developing materials for chemical sensing applications, which could be relevant to the chemical structure of 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide (Younes et al., 2020).
Catalytic Reactions
Research by Bacchi et al. (2005) described the use of similar chemical structures in catalytic reactions to create diverse heterocyclic derivatives. This indicates the potential of this compound in catalysis, particularly in the synthesis of complex organic compounds (Bacchi et al., 2005).
Pharmaceutical Development
In the field of pharmaceuticals, studies like those conducted by Martin et al. (1981) and Petrie et al. (1986) investigate compounds with similar structures for potential central nervous system effects and antiviral properties. This suggests that derivatives of this compound may have applications in drug development (Martin et al., 1981), (Petrie et al., 1986).
Advanced Material Synthesis
Studies by Levai et al. (2002) and Tomasulo et al. (2006) on the oxidation and chromogenic properties of similar compounds demonstrate the potential of this compound in the synthesis of advanced materials with specific optical or electronic properties (Levai et al., 2002), (Tomasulo et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-cyano-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c16-9-12-1-3-13(4-2-12)14(19)17-10-15(21-8-6-18)5-7-20-11-15/h1-4,18H,5-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGXMMCAUIZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2969290.png)
![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)
![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)
![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)

![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)

![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)

